![molecular formula C11H20N4O6 B1202533 D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]-](/img/structure/B1202533.png)
D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- is a chemical compound derived from the amino acids glutamic acid and arginine. It is classified as an opine, a group of compounds produced by the interaction of certain bacteria with plants. D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- is specifically associated with the bacterium Agrobacterium tumefaciens, which causes crown gall disease in plants. This compound is used by the bacterium as a source of carbon and nitrogen .
準備方法
Synthetic Routes and Reaction Conditions
D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- is synthesized through the enzymatic reaction of glutamic acid and arginine. The enzyme nopaline synthase catalyzes this reaction, resulting in the formation of nopaline. The reaction conditions typically involve maintaining a specific pH and temperature to optimize enzyme activity .
Industrial Production Methods
Industrial production of nopaline is not common due to its specific biological origin. it can be produced in laboratory settings using genetically modified Agrobacterium tumefaciens strains that carry the nopaline synthase gene. The bacteria are cultured under controlled conditions to produce nopaline, which is then extracted and purified .
化学反応の分析
Types of Reactions
D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- undergoes various chemical reactions, including:
Oxidation: D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- can be oxidized to produce different derivatives.
Reduction: Reduction reactions can modify the functional groups in nopaline.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nopaline can produce nopaline derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the nopaline molecule .
科学的研究の応用
D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- has several scientific research applications, including:
Chemistry: D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- is used as a model compound to study enzyme-catalyzed reactions and the synthesis of opines.
Biology: It is used to investigate the interactions between and plants, particularly in the context of crown gall disease.
Medicine: Research on nopaline contributes to understanding bacterial infections and the development of potential treatments.
作用機序
D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- exerts its effects through its interaction with specific enzymes and receptors in Agrobacterium tumefaciens. The enzyme nopaline synthase catalyzes the formation of nopaline, which is then used by the bacterium as a nutrient source. The molecular targets and pathways involved include the opine catabolism pathway, which allows the bacterium to metabolize nopaline for growth and survival .
類似化合物との比較
D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- is similar to other opines, such as octopine and agropine. These compounds are also produced by the interaction of Agrobacterium tumefaciens with plants and serve as nutrient sources for the bacterium. nopaline is unique in its specific enzymatic synthesis from glutamic acid and arginine, whereas octopine and agropine are derived from different amino acids and keto acids .
List of Similar Compounds
Octopine: Derived from arginine and pyruvate.
Agropine: Derived from glutamic acid and pyruvate
特性
IUPAC Name |
2-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKYZBGVKHTLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
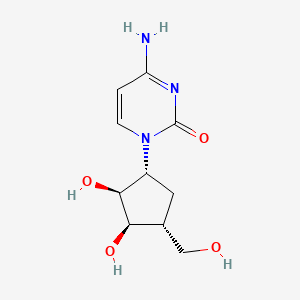
![[18F]Fluorothymidine](/img/structure/B1202453.png)
![(1R,4S,7S,10S,13R,16R)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1202454.png)
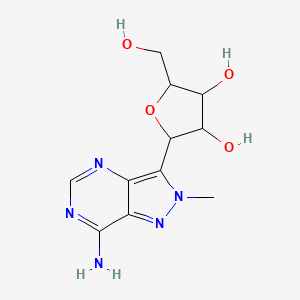
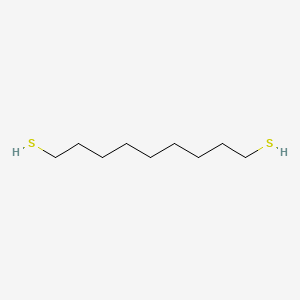
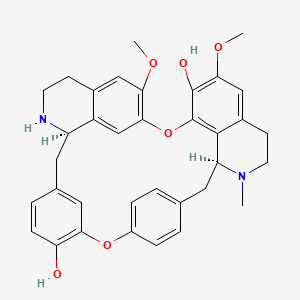
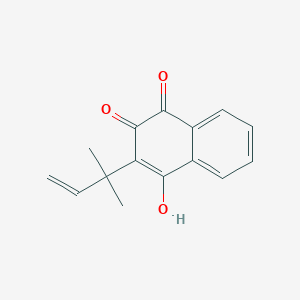
![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)

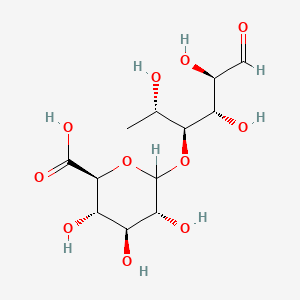
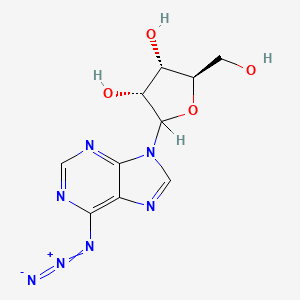

![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)

